

# An In-depth Technical Guide to the Chemical Properties of C<sub>9</sub>F<sub>18</sub> Compounds

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## Compound of Interest

Compound Name: *Hexafluoropropene Trimer*

Cat. No.: *B3042776*

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This technical guide provides a comprehensive overview of the chemical properties of C<sub>9</sub>F<sub>18</sub> compounds, a class of perfluorinated substances. The document focuses on isomers of perfluororononene and **hexafluoropropene trimer**, presenting available quantitative data, experimental protocols for property determination, and a visualization of a key degradation pathway.

## Introduction to C<sub>9</sub>F<sub>18</sub> Compounds

C<sub>9</sub>F<sub>18</sub> compounds are fully fluorinated molecules with the general formula C<sub>9</sub>F<sub>18</sub>. The high strength of the carbon-fluorine bond imparts these compounds with exceptional thermal stability and chemical inertness. These properties have led to their use in a variety of industrial applications. However, their persistence in the environment is a growing concern. This guide will delve into the specific chemical characteristics of various C<sub>9</sub>F<sub>18</sub> isomers.

## Physicochemical Properties of C<sub>9</sub>F<sub>18</sub> Isomers

The properties of C<sub>9</sub>F<sub>18</sub> compounds can vary significantly depending on their isomeric structure. The following tables summarize the available quantitative data for prominent isomers.

Table 1: General Properties of C<sub>9</sub>F<sub>18</sub> Compounds

Property	Value	Reference
Molecular Formula	$C_9F_{18}$	
Molecular Weight	450.07 g/mol	[1]

Table 2: Physicochemical Properties of Perfluororononene Isomers

Property	Perfluoro-1-nonene
Boiling Point	Data available as a function of pressure[2]
Vapor Pressure	Data available as a function of temperature[2]
Density (liquid)	Data available as a function of temperature[2]
Solubility	Insoluble in water

Table 3: Physicochemical Properties of **Hexafluoropropene Trimer** (Mixture of Isomers)

Property	Value	Reference
Appearance	Colorless liquid	[3]
Boiling Point	110-115 °C	[2]
Melting Point	110-115 °C	[2]
Density	1.83 g/mL at 25 °C	[2]
Flash Point	23.89 °C (75 °F)	[2]

## Synthesis of $C_9F_{18}$ Isomers

The synthesis of specific  $C_9F_{18}$  isomers often involves the oligomerization of smaller perfluorinated monomers. A prominent example is the synthesis of **hexafluoropropene trimer**.

## Synthesis of Hexafluoropropene Trimer

**Hexafluoropropene trimer** is primarily synthesized through the catalytic oligomerization of hexafluoropropene (HFP) monomers. The choice of catalyst and solvent is crucial in controlling the isomer distribution of the final product.

- **Catalysts:** Alkali metal fluorides such as potassium fluoride (KF) and cesium fluoride (CsF) are commonly employed.
- **Solvents:** Polar aprotic solvents like N,N-dimethylformamide (DMF) and various glymes are used. The solvent choice can significantly influence the ratio of trimer to other oligomers. For instance, using DMF with KF tends to favor the formation of the trimer.

A patented method for the selective synthesis of a specific hexafluoropropylene trimer isomer involves the continuous feeding of the hexafluoropropylene monomer to a reaction mixture containing a cesium fluoride catalyst in a suitable solvent at a reaction temperature of at least 60°C. The feed rate is controlled to be less than 30% by weight per hour based on the total weight of the monomer fed. This process yields a crude product with a high percentage of the desired trimer isomer, which can be further purified.

## Experimental Protocols

This section outlines the general methodologies for determining key physicochemical properties of C<sub>9</sub>F<sub>18</sub> compounds and for their characterization.

### Determination of Boiling Point

The boiling point of C<sub>9</sub>F<sub>18</sub> isomers can be determined using standard laboratory methods such as the Thiele tube method or by distillation.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

General Procedure using Thiele Tube:

- A small amount of the liquid sample is placed in a small test tube or fusion tube.
- A capillary tube, sealed at one end, is placed open-end-down into the liquid.
- The assembly is attached to a thermometer and heated in a Thiele tube containing a high-boiling point oil.
- The sample is heated until a steady stream of bubbles emerges from the capillary tube.

- The heat is then removed, and the temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.

## Determination of Vapor Pressure

Standard methods for determining the vapor pressure of volatile liquids, such as the Reid method (ASTM D323) or methods utilizing thermal analysis (ASTM E1782), can be adapted for C<sub>9</sub>F<sub>18</sub> compounds.[\[3\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

General Principle of the Reid Method:

- A chilled sample is introduced into a vapor pressure apparatus.
- The apparatus is immersed in a constant temperature bath at 37.8 °C (100 °F).
- The pressure inside the apparatus is measured until a constant value is reached, which is reported as the Reid Vapor Pressure.

## Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Analysis

GC-MS is a powerful technique for separating and identifying the various isomers of C<sub>9</sub>F<sub>18</sub>.[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)

General GC-MS Protocol:

- Sample Preparation: The C<sub>9</sub>F<sub>18</sub> sample is dissolved in a suitable volatile solvent.
- Injection: A small volume of the prepared sample is injected into the GC.
- Separation: The different isomers are separated based on their boiling points and interactions with the stationary phase of the GC column. A column with a non-polar or mid-polar stationary phase is typically used for separating non-polar compounds like perfluorocarbons.
- Detection: As the separated isomers elute from the column, they enter the mass spectrometer, where they are ionized and fragmented.

- Analysis: The resulting mass spectra, which show the mass-to-charge ratio of the fragments, are used to identify the structure of each isomer.

## **<sup>19</sup>F Nuclear Magnetic Resonance (NMR) Spectroscopy**

<sup>19</sup>F NMR is an essential tool for the structural elucidation of fluorinated compounds due to the high sensitivity and 100% natural abundance of the <sup>19</sup>F nucleus.[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)

General <sup>19</sup>F NMR Experimental Setup:

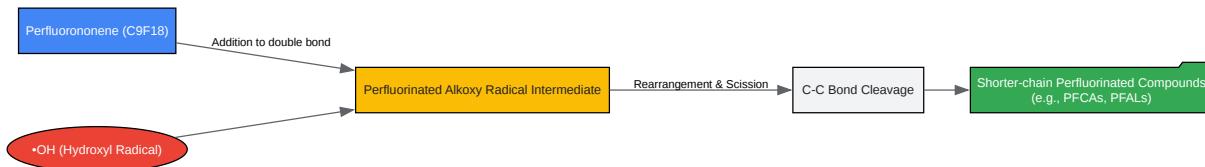
- Sample Preparation: A small amount of the C<sub>9</sub>F<sub>18</sub> sample is dissolved in a deuterated solvent (e.g., CDCl<sub>3</sub>) in an NMR tube. A reference standard, such as trifluoroacetic acid (TFA), may be added.
- Data Acquisition: The NMR tube is placed in the spectrometer, and the <sup>19</sup>F NMR spectrum is acquired. Key parameters to set include the spectral width (which needs to be large for fluorinated compounds), pulse angle, and relaxation delay.
- Data Processing and Analysis: The resulting spectrum is processed (Fourier transformation, phasing, and baseline correction). The chemical shifts, coupling constants (J-couplings), and integration of the signals provide detailed information about the fluorine environments in the molecule, allowing for the determination of the isomeric structure.

## **Reactivity and Degradation**

While generally inert, perfluorinated alkenes like the isomers of perfluorononene can undergo certain reactions, particularly in the environment. One important degradation pathway is their reaction with hydroxyl radicals (•OH) in the atmosphere.

## **Environmental Degradation Pathway: Reaction with Hydroxyl Radicals**

The double bond in perfluorononene isomers is susceptible to attack by highly reactive hydroxyl radicals. This initiates a cascade of reactions that can lead to the breakdown of the parent molecule.

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### Reaction of Perfluorononene with Hydroxyl Radical

This diagram illustrates a plausible initial step in the atmospheric degradation of a perfluorononene isomer. The hydroxyl radical adds across the double bond, forming a highly reactive perfluorinated alkoxy radical intermediate. This intermediate can then undergo rearrangement and carbon-carbon bond cleavage, leading to the formation of smaller, more oxidized perfluorinated compounds, such as perfluoroalkyl carboxylic acids (PFCAs) and perfluoroaldehydes (PFALs).

## Conclusion

This technical guide has provided a summary of the currently available information on the chemical properties of C<sub>9</sub>F<sub>18</sub> compounds. While data is available for some common isomers like **hexafluoropropene trimer** and perfluoro-1-nonene, a significant data gap exists for many other isomers. The outlined experimental protocols provide a foundation for researchers to determine the physicochemical properties of these and other fluorinated compounds. Understanding the synthesis, properties, and degradation pathways of C<sub>9</sub>F<sub>18</sub> compounds is crucial for assessing their environmental impact and for the development of safer alternatives in various industrial applications. Further research is needed to fully characterize the wide range of C<sub>9</sub>F<sub>18</sub> isomers and their behavior in biological and environmental systems.

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